2-Cyclobutyl-4-thiazole methanol
Description
2-Cyclobutyl-4-thiazole methanol is a heterocyclic compound featuring a thiazole core substituted with a cyclobutyl group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 4-position. The thiazole ring, a five-membered aromatic structure containing nitrogen and sulfur, confers unique electronic and steric properties, while the cyclobutyl group introduces strain due to its small, non-planar ring.
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
(2-cyclobutyl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C8H11NOS/c10-4-7-5-11-8(9-7)6-2-1-3-6/h5-6,10H,1-4H2 |
InChI Key |
JRNCGHUMTXZBOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=CS2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Cyclobutyl-4-thiazole methanol with structurally related compounds from the provided evidence:
Key Observations:
- Thiol vs.
- Aromatic Systems : The bromobenzene moiety in contributes to π-π stacking interactions, while the cyclobutyl group in the target compound introduces steric hindrance, possibly affecting binding to biological targets .
- Agrochemical Relevance : Triazole-containing pesticides like metconazole and triticonazole ( ) highlight the importance of heterocycles in fungicides. The thiazole core in the target compound may offer similar versatility but with distinct electronic profiles due to sulfur’s electronegativity .
Research Findings and Implications
- demonstrates the utility of thiadiazoles as synthetic intermediates, but the target compound’s thiazole core may offer greater metabolic stability due to reduced ring strain compared to thiadiazoles .
- underscores the agrochemical relevance of heterocycles, suggesting this compound could be optimized for antifungal activity by modifying substituents, akin to triazole pesticides .
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